REACTION_CXSMILES
|
N1CCCC1.[C:6]([O:10]CC)(=[O:9])[C:7]#[CH:8].C(N(CC)CC)C.[OH:20][N:21]=[C:22](Cl)[C:23]1[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][CH:24]=1>C(OCC)C>[CH3:30][O:29][C:26]1[CH:27]=[CH:28][C:23]([C:22]2[C:7]([C:6]([OH:10])=[O:9])=[CH:8][O:20][N:21]=2)=[CH:24][CH:25]=1
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Name
|
|
Quantity
|
0.63 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0.76 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)(=O)OCC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1.04 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
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ON=C(C1=CC=C(C=C1)OC)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to go to rt
|
Type
|
WASH
|
Details
|
was washed with 1 M HCl and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
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Details
|
The crude intermediate was dissolved in acetic acid (3 mL)
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Type
|
TEMPERATURE
|
Details
|
conc. HCL (3 mL) and the mixture was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The crystals were purified by silica gel chromatography (DCM:MeOH 19:1 to 5:1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=NOC=C1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 mg | |
YIELD: CALCULATEDPERCENTYIELD | 2.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |